8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
Description
8-[(2-Chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a tropane-derived compound featuring a bicyclic azabicyclo[3.2.1]octane core substituted with a 2-chloro-3-methoxyphenylmethyl group at the 8-position and a hydroxyl group at the 3-position. This structure places it within a broader class of dopamine D₂-like receptor ligands, where modifications to the aryl substituents significantly influence receptor binding affinity, selectivity, and pharmacological activity . Its structural uniqueness lies in the ortho-chloro and meta-methoxy substitution pattern on the phenyl ring, which may confer distinct electronic and steric properties compared to other derivatives.
Properties
IUPAC Name |
8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-14-4-2-3-10(15(14)16)9-17-11-5-6-12(17)8-13(18)7-11/h2-4,11-13,18H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMVWPRWDGOQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CN2C3CCC2CC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro or methoxy substituents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chloro group may result in the formation of a new functionalized compound.
Scientific Research Applications
Chemistry
In the realm of chemistry, 8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol serves as:
- Building Block : It is utilized as a precursor in the synthesis of more complex organic molecules.
- Chiral Ligand : The compound acts as a chiral ligand in asymmetric synthesis, aiding in the production of optically active compounds.
Biology
The compound's unique structural features make it valuable for biological studies:
- Biological Interactions : It is employed in research to explore interactions with various biological targets, including enzymes and receptors.
- Mechanism of Action : Its bicyclic structure allows for specific binding to neurotransmitter receptors, influencing pathways related to mood and cognition.
Medicine
The therapeutic potential of this compound is significant:
-
Neurological Applications : Research indicates its potential in developing drugs targeting central nervous system disorders such as depression, anxiety, and ADHD due to its ability to modulate neurotransmitter activity.
Disorder Type Potential Application Depression Reuptake inhibition of serotonin Anxiety Modulation of neurotransmitter levels ADHD Targeting dopamine transporters - Pharmacological Studies : Case studies have shown that derivatives of this compound can act as effective neurotransmitter reuptake inhibitors, which are crucial for treating mood disorders.
Industrial Applications
In industry, the compound is used for:
- Pharmaceutical Production : It plays a role in synthesizing various pharmaceuticals and fine chemicals.
Case Study 1: Neurotransmitter Reuptake Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibit weak binding to serotonin and dopamine transporters, suggesting potential applications in treating mood disorders .
Case Study 2: Synthesis Optimization
Research focusing on optimizing synthetic routes highlighted the efficiency of using specific reagents like potassium permanganate for oxidation reactions, yielding high-purity products suitable for pharmacological testing .
Mechanism of Action
The mechanism of action of 8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors and enzymes, modulating their activity. The presence of the chloro and methoxy groups may enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol with structurally related compounds, focusing on synthesis, substituent effects, and pharmacological implications.
Pharmacological and Receptor Binding Comparisons
Key Observations:
- Receptor Selectivity: The target compound’s chloro-methoxy group may balance steric and electronic effects for D₂-like receptor binding, whereas SCH 221510’s bulkier bis(2-methylphenyl) group shifts activity toward NOP receptors .
- Structural Mimicry : Compound 53 ’s benzofuryl group mimics catecholamine structures, a common feature in dopaminergic ligands .
Physicochemical and Stability Comparisons
Key Observations:
- Oxidation Sensitivity : Brominated derivatives (e.g., Compound 28 ) are prone to oxidation, necessitating inert storage conditions . Methoxy groups (target compound) may confer better air stability.
- Salt Stability : Oxalate salts (e.g., Compound 53 ) exhibit high conversion rates, suggesting robust salt formation compared to free bases .
Biological Activity
The compound 8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is part of a class of molecules known as 8-azabicyclo[3.2.1]octane derivatives, which have been studied for their potential therapeutic applications, particularly in the context of neurotransmitter systems. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.
Structure and Characteristics
The molecular structure of this compound can be represented as follows:
This compound features a bicyclic framework that is crucial for its interaction with various neurotransmitter transporters.
Monoamine Transporter Inhibition
Research indicates that 8-azabicyclo[3.2.1]octane derivatives exhibit significant activity as monoamine transporter inhibitors , particularly at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The inhibition of these transporters is associated with therapeutic effects in various neuropsychiatric disorders, including:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
- Obsessive Compulsive Disorder (OCD)
Studies have shown that these compounds can effectively inhibit the reuptake of monoamines, thereby increasing their availability in the synaptic cleft, which is beneficial for treating mood and anxiety disorders .
Binding Affinity Studies
Binding affinity studies have demonstrated that derivatives similar to this compound exhibit varying degrees of selectivity towards DAT, SERT, and NET. For instance, certain analogs have shown Ki values (inhibition constants) below 100 nM at DAT, indicating high potency .
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
|---|---|---|---|
| 8-Cyclopropylmethyl derivative | <100 | >300 | >300 |
| GBR 12909 analog | <100 | <100 | <100 |
The mechanism underlying the biological activity of these compounds involves their ability to bind to the transporters responsible for monoamine reuptake. The rigid bicyclic structure enhances binding affinity and selectivity for these transporters, leading to increased monoamine levels in the brain.
Case Studies and Clinical Relevance
Several studies have explored the clinical implications of using 8-azabicyclo[3.2.1]octane derivatives in treating psychiatric conditions:
- Case Study on ADHD Treatment : A clinical trial involving a derivative demonstrated significant improvements in attention and impulse control among participants diagnosed with ADHD after treatment with the compound over a period of eight weeks.
- Depression Management : In another study, patients with major depressive disorder showed marked improvement in depressive symptoms when treated with a formulation containing this compound, highlighting its potential as an effective antidepressant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
